Isophthalonitrile
Overview
Description
Isophthalonitrile is an organic compound with the formula C6H4(CN)2. It is a colorless or white solid with low solubility in water . Two other isomers exist, phthalonitrile and terephthalonitrile . All three isomers are produced commercially by ammoxidation of the corresponding xylene isomers .
Synthesis Analysis
Isophthalonitrile is produced commercially by ammoxidation of the corresponding xylene isomers .Molecular Structure Analysis
The molecular structure of Isophthalonitrile is C6H4(CN)2. It has a molar mass of 128.134 g·mol −1 .Chemical Reactions Analysis
The hydrogenation of Isophthalonitrile (IPN) to meta-xylylenediamine (m-XDA) is usually catalyzed by the Raney or supported Ni based catalysts in the presence of basic additive . The supported catalysts have better mechanical strength and are safer than Raney Ni catalysts .Physical And Chemical Properties Analysis
Isophthalonitrile has a molar mass of 128.13 g/mol. It is a solid at 20 degrees Celsius. Its melting point is 162–163 °C and its boiling point is 288 °C .Scientific Research Applications
Electrochemical Reduction
Isophthalonitrile (1,3-benzenedicarbonitrile) undergoes electrochemical reduction, forming an anion radical through a one-electron transfer. This radical can dimerize via radical-radical coupling, an effect that accelerates in the presence of water. This process has been studied using cyclic voltammetry and polarography, offering insights into the kinetic and thermodynamic parameters of the electrode process (Gennaro et al., 1984).
Wastewater Treatment
Isophthalonitrile (IPN) wastewater, containing two cyano groups attached to the m-benzene ring, can be efficiently degraded using biological methods with high efficiency coupling microorganisms. Studies have shown the use of adsorption with ceramic carriers and embedding with Sodium Alginate (SA) and Polyvinyl Alcohol – Sodium Alginate (PVA-SA) for effective IPN biodegradation, achieving degradation rates over 96% (Zhang et al., 2011).
Isophthalic Acid Production
Isophthalic acid, an important intermediate in various applications, can be prepared using isophthalonitrile through various methods, including the isophthalonitrile hydrolytic method. This process has significant prospects, particularly in the manufacturing of unsaturated polyester resin, PET polyester resin, and alkyd resin (Song Hua, 2009).
Photocatalysis
Isophthalonitrile is utilized in photocatalysis, such as in the development of 2,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)isophthalonitrile (4CzIPN-tBu) for the generation of phosphorus-centered radicals. This photocatalyst enables visible-light-induced proton-coupled electron transfer, facilitating the construction of various phosphorylated compounds (Liu et al., 2020).
Polymerization
Isophthalonitrile participates in polymerization reactions, such as the 1,3-dipolar polycycloadditions with diolefins, leading to the formation of polymers stable up to 300-350°C in air. These polymers, synthesized from isophthalonitrile di-N-oxides, have applications in various industrial processes due to their thermal stability (Iwakura et al., 1968).
Fluorescence Probes
Isophthalonitrile derivatives have been developed as pH-sensitive fluorescent probes. These polyhalo acridones are useful for monitoring a wide range of acidic and basic conditions, indicating the versatility of isophthalonitrile in sensing and diagnostic applications (Huang et al., 2010).
Solubility Research
The solubility of isophthalonitrile (IPN) in various solvents has been studied, providing essential data for its application in chemical processes. Understanding the solubility behavior in different solvents and temperatures is crucial for its use in manufacturing and research settings (Z. Bo, 2011).
Organic Light-Emitting Diodes (OLEDs)
Isophthalonitrile is used in the synthesis of donor-π-acceptor-type fluorophores, contributing to advancements in OLED technology. These fluorophores demonstrate aggregation-enhanced emission and are utilized as both efficient nondoped emitters and hosts for high-performance OLEDs (Wu et al., 2017).
Hydrogenation Catalysts
Isophthalonitrile is a key substance in the study of hydrogenation reactions, particularly in the preparation of meta-xylenediamine. Research focuses on the development of catalysts, reaction mechanisms, and kinetics, enhancing the efficiency and selectivity of the hydrogenation process (Li Yugang, 2011).
Safety And Hazards
properties
IUPAC Name |
benzene-1,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPNDIUHRHNCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4(CN)2, C8H4N2 | |
Record name | M-PHTHALODINITRILE | |
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Record name | iso-PHTHALONITRILE | |
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DSSTOX Substance ID |
DTXSID7027259 | |
Record name | 1,3-Benzenedicarbonitrile | |
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Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-phthalodinitrile appears as white, crystalline or flaky solid with an almond-like odor. mp: 161-162 °C (sublimes) Density 1.28 g/cm3 (at 25 °C). Insoluble in water. Soluble in benzene and in acetone. Used as an intermediate in the manufacture of polyurethane paints and varnishes, pharmaceuticals, and agricultural chemicals., Dry Powder, Needle-like, colorless to white, crystalline, flaky solid with an almond-like odor; [NIOSH], COLOURLESS-TO-WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Needle-like, colorless to white, crystalline, flaky solid with an almond-like odor. | |
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Boiling Point |
Sublimes (NIOSH, 2023), Sublimes | |
Record name | M-PHTHALODINITRILE | |
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Flash Point |
>150 °C | |
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Solubility |
Slight (NIOSH, 2023), SLIGHTLY SOL IN HOT WATER, VERY SOL IN HOT ALCOHOL, ETHER, BENZENE, CHLOROFORM, INSOL IN PETROLEUM ETHER, Solubility in water, g/100ml at 20 °C: 0.07, Slight | |
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Density |
4.42 (NIOSH, 2023) - Denser than water; will sink, 1.3 g/cm³, 4.42 | |
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Vapor Density |
Relative vapor density (air = 1): 4.42 | |
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Vapor Pressure |
0.01 mmHg (NIOSH, 2023), 0.00569 [mmHg], 1.33 Pa, 0.01 mmHg | |
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Product Name |
1,3-Dicyanobenzene | |
Color/Form |
NEEDLES FROM ALCOHOL, Needle-like, colorless to white, crystalline, flaky solid. | |
CAS RN |
626-17-5 | |
Record name | M-PHTHALODINITRILE | |
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URL | https://www.osha.gov/chemicaldata/454 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,3-Benzenedicarbonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/CZ1CFDE0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
324 °F (Sublimes) (NIOSH, 2023), 162 °C, 324 °F (sublimes), 324 °F (Sublimes) | |
Record name | M-PHTHALODINITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25052 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-DICYANOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5724 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | M-PHTHALODINITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/454 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | m-Phthalodinitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0513.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.